molecular formula C18H11BrN2S B2503482 (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 476670-40-3

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2503482
CAS No.: 476670-40-3
M. Wt: 367.26
InChI Key: OXDOZVAIDZUGMW-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11BrN2S and its molecular weight is 367.26. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Characteristics

(Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile, a related compound, has been synthesized and studied for its photoluminescent characteristics. These compounds emit green fluorescence and demonstrate good thermal stability, which could have applications in materials science, especially in the development of fluorescent materials and sensors (Xu, Yu, & Yu, 2012).

Photophysical Properties

Similar compounds, such as (Z)-2-(4-Bromophenyl)-3-(thiophen-2-yl)acrylonitrile, have been synthesized and their photophysical properties have been explored. The structures of these compounds and their absorption and emission spectra suggest potential applications in optoelectronic devices (Li, Liu, Li, Fang, & Yu, 2010).

Molecular Packing and Intermolecular Interactions

Research on (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, a related compound, indicates the importance of molecular packing and intermolecular interactions for its emission properties. Such studies are essential in materials science, particularly for the design of materials with specific optical properties (Percino et al., 2014).

Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, including variants of acrylonitrile derivatives, have shown potential in nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Isomerism and Crystal Structures

Research on isomerism in acrylonitrile derivatives, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has contributed to a better understanding of molecular structures and intermolecular interactions, which is valuable in crystallography and materials design (Tammisetti et al., 2018).

Fluorescence Switching and Chemosensors

Acrylonitrile derivatives have been studied for their fluorescence switching properties and potential use as chemosensors, especially for detecting specific ions or molecules in various environments (Jia & Wen, 2020).

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOZVAIDZUGMW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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